molecular formula C23H22BrN3O3 B2551706 N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-95-5

N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2551706
CAS No.: 872861-95-5
M. Wt: 468.351
InChI Key: MOHOBMHRHZBYLY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C23H22BrN3O3 and its molecular weight is 468.351. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Analogues

Research on analogues of complex organic compounds, including those with structures similar to "N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide," often focuses on understanding their biological activity. For instance, the study of thiophene analogues of benzidine and 4-aminobiphenyl explored their potential carcinogenicity through synthesis and evaluation in vitro, offering insights into the structure-activity relationship (SAR) of these compounds (Ashby et al., 1978).

Pharmacological Activities

The review on the synthesis and pharmacological activities of Piracetam and its derivatives highlights the diverse biological activities associated with cyclic compounds and their synthetic methodologies. This research area is relevant for the exploration of therapeutic applications of novel chemical compounds, potentially including "this compound" (Dhama et al., 2021).

Chemical Synthesis and Evaluation

The synthesis and evaluation of ligands for D2-like receptors, which include the exploration of arylcycloalkylamines and their pharmacophoric groups, is an example of chemical research applications. Such studies are essential for drug discovery and development, providing foundational knowledge that could be applied to the synthesis and evaluation of compounds like "this compound" (Sikazwe et al., 2009).

Toxicity and Safety Evaluation

The review of biological effects and safety of acetamide, formamide, and their derivatives provides an update on their toxicity profiles. Such evaluations are critical for assessing the safety of new compounds for potential therapeutic use (Kennedy, 2001).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s worth noting that the compound’s structure is similar to fentanyl analogues , which are potent opioids that act on the mu-opioid receptors in the central nervous system .

Future Directions

The future directions of research involving this compound are not specified in the search results. Given its structural similarity to fentanyl analogues , it could potentially be studied for its pharmacological properties and potential applications in medicine .

Properties

IUPAC Name

N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3/c24-16-7-6-8-17(13-16)25-23(30)22(29)19-14-27(20-10-3-2-9-18(19)20)15-21(28)26-11-4-1-5-12-26/h2-3,6-10,13-14H,1,4-5,11-12,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHOBMHRHZBYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.